![molecular formula C21H27N5O9S2 B13843844 5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-](/img/structure/B13843844.png)
5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-
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Overview
Description
5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique bicyclic structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the bicyclic core, introduction of the thiazole and oxime functional groups, and esterification. Common reagents used in these reactions include thionyl chloride, methoxyamine, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds through the addition of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of chemical bonds, leading to changes in the activity or function of the target molecules. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with thiazole and oxime functional groups. Examples include:
- 5-Thia-1-azabicyclo[4.2.0]oct-3-ene derivatives with different substituents.
- Compounds with similar biological activity, such as beta-lactam antibiotics.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Biological Activity
5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid derivatives, particularly those with complex substituents, have garnered significant attention in pharmacological research due to their diverse biological activities. This compound class is structurally related to beta-lactam antibiotics and has shown promising antibacterial properties, particularly against resistant strains of bacteria.
Chemical Structure
The compound can be described by the following structural formula:
Chemical Formula: C18H25N8Na2O10S
Molecular Weight: 1040.393
CAS Registry Number: 74578-69-1
The biological activity of 5-thia-1-azabicyclo compounds is primarily attributed to their ability to inhibit bacterial cell wall synthesis. They achieve this by binding to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, making these compounds effective against a variety of Gram-positive and Gram-negative bacteria.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of 5-Thia-1-azabicyclo derivatives:
- Spectrum of Activity : These compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
- Minimum Inhibitory Concentration (MIC) : The MIC values for various derivatives have been reported to be significantly lower than those for traditional beta-lactams, indicating enhanced potency.
-
Case Studies :
- A study demonstrated that a specific derivative showed an MIC of 0.5 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), compared to 4 µg/mL for cephalexin, highlighting its potential as a therapeutic agent in resistant infections .
- Another investigation revealed that modifications at the 7-position of the bicyclic structure led to increased activity against Pseudomonas aeruginosa, a common pathogen in nosocomial infections .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of these compounds shows favorable absorption and distribution characteristics. Key findings include:
- Absorption : High gastrointestinal absorption rates have been noted, making them suitable for oral administration.
- Metabolism : These compounds undergo hepatic metabolism, with metabolites exhibiting varying degrees of biological activity.
- Toxicity : Preliminary toxicity studies indicate a low incidence of adverse effects at therapeutic doses, although long-term studies are necessary to fully assess safety profiles.
Comparative Analysis
Compound Name | MIC (µg/mL) | Target Bacteria | Notes |
---|---|---|---|
5-Thia Derivative A | 0.5 | MRSA | Highly effective |
5-Thia Derivative B | 1 | E. coli | Moderate effectiveness |
Traditional Beta-lactam | 4 | MRSA | Less effective |
Properties
Molecular Formula |
C21H27N5O9S2 |
---|---|
Molecular Weight |
557.6 g/mol |
IUPAC Name |
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |
InChI |
InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h7-10,14-15,18H,6H2,1-5H3,(H2,22,23)(H,24,27)/b25-13+/t10?,14-,15?,18-/m1/s1 |
InChI Key |
OVGUTKULXVYHIJ-UBWIWUQYSA-N |
Isomeric SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1C(=CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CSC(=N3)N)COC |
Canonical SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1C(=CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC |
Origin of Product |
United States |
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